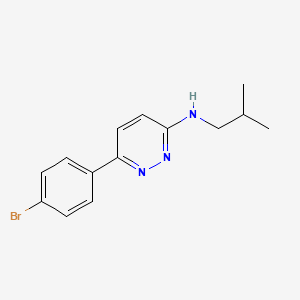
6-(4-bromophenyl)-N-isobutyl-3-pyridazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-bromophenyl)-N-isobutyl-3-pyridazinamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as BI-1, and its chemical formula is C15H18BrN3. In
Mechanism of Action
The mechanism of action of 6-(4-bromophenyl)-N-isobutyl-3-pyridazinamine involves the regulation of calcium homeostasis in cells. BI-1 is a transmembrane protein that is located in the endoplasmic reticulum and regulates calcium flux across the membrane. By regulating calcium levels, BI-1 can prevent cell death caused by calcium overload and other stressors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(4-bromophenyl)-N-isobutyl-3-pyridazinamine are related to its neuroprotective and anti-inflammatory properties. BI-1 can protect cells from oxidative stress and other stressors, which can reduce cell death and improve cellular function. BI-1 can also reduce inflammation in the brain and other tissues, which can improve overall health and reduce the risk of chronic diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-(4-bromophenyl)-N-isobutyl-3-pyridazinamine is its relatively simple synthesis method and high yields. This makes it a cost-effective compound for scientific research. However, one of the limitations of BI-1 is its specificity for calcium regulation, which may limit its applications in other areas of research.
Future Directions
There are many potential future directions for research on 6-(4-bromophenyl)-N-isobutyl-3-pyridazinamine. One area of research is the development of BI-1 analogs that have improved specificity and efficacy. Another area of research is the investigation of BI-1 in the treatment of various neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, research on the anti-inflammatory properties of BI-1 could lead to the development of new treatments for chronic inflammatory diseases.
Synthesis Methods
The synthesis of 6-(4-bromophenyl)-N-isobutyl-3-pyridazinamine involves the reaction of 4-bromoacetophenone with isobutylamine and hydrazine hydrate. The reaction takes place in the presence of a catalyst and results in the formation of the desired compound. The synthesis of BI-1 is a relatively simple process, and the compound can be obtained in high yields.
Scientific Research Applications
6-(4-bromophenyl)-N-isobutyl-3-pyridazinamine has shown promising results in scientific research, particularly in the field of medicine. Studies have shown that BI-1 has neuroprotective properties and can protect against cell death caused by various stressors, including oxidative stress, endoplasmic reticulum stress, and calcium overload. BI-1 has also been shown to have anti-inflammatory properties and can reduce inflammation in the brain and other tissues.
properties
IUPAC Name |
6-(4-bromophenyl)-N-(2-methylpropyl)pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3/c1-10(2)9-16-14-8-7-13(17-18-14)11-3-5-12(15)6-4-11/h3-8,10H,9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZJSIQRBRZSAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NN=C(C=C1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-bromophenyl)-N-(2-methylpropyl)pyridazin-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}thio)-6-methyl-4(3H)-pyrimidinone](/img/structure/B5972493.png)
![3-[(2-hydroxy-5-nitrobenzylidene)amino]-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5972514.png)
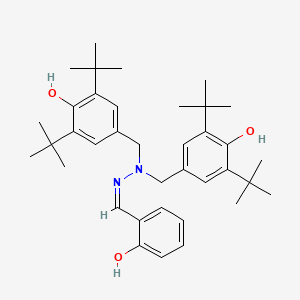
![3-(3,4-dimethyl-1H-pyrazol-5-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B5972522.png)
![N-(4-{2-[(4-hydroxy-2-quinazolinyl)thio]acetyl}phenyl)acetamide](/img/structure/B5972529.png)
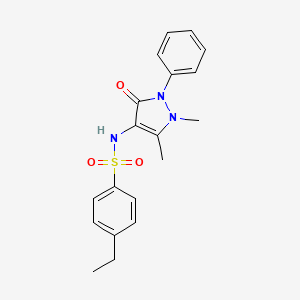
![6-amino-4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-3-pyridin-4-yl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5972541.png)
![1-[4-(2-methoxy-4-methylphenoxy)but-2-yn-1-yl]-4-methylpiperazine hydrochloride](/img/structure/B5972546.png)
![1-(2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)azepane](/img/structure/B5972553.png)
![methyl 5-[(sec-butylamino)methylene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B5972563.png)
![2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]acetamide](/img/structure/B5972567.png)
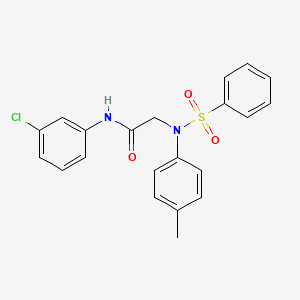
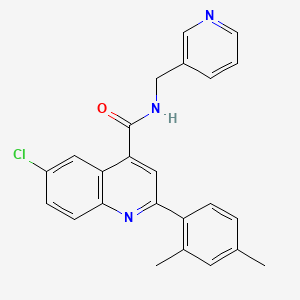
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5972604.png)